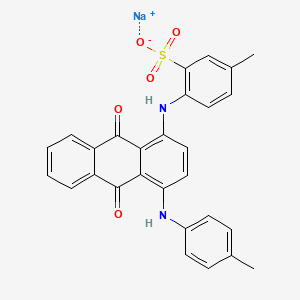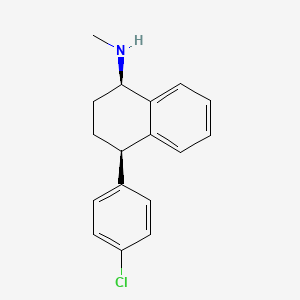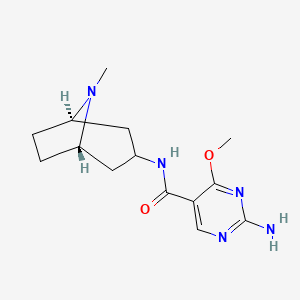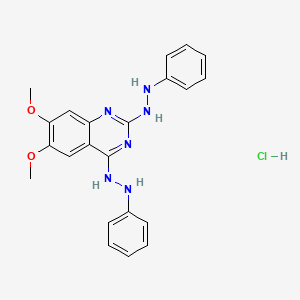
3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one: tetrahydroxyxanthone , belongs to the xanthone class of natural products. Its complex structure features four hydroxyl groups and a fused furan ring. Xanthones are widely distributed in nature and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes:
Biosynthesis: Tetrahydroxyxanthone can be biosynthesized by certain microorganisms or plants. Enzymatic reactions involving polyketide synthases and cyclases lead to its formation.
Chemical Synthesis: Although not commonly synthesized in the lab due to its intricate structure, chemical routes involve cyclization of suitable precursors. For example, a key step might be the oxidative cyclization of a pentaketide intermediate.
Industrial Production: Industrial-scale production of tetrahydroxyxanthone is limited, but it can be isolated from natural sources such as fungi or lichens. Extraction and purification methods are employed to obtain this compound.
Analyse Des Réactions Chimiques
Tetrahydroxyxanthone undergoes several reactions:
Oxidation: Oxidation of the hydroxyl groups can yield various derivatives.
Reduction: Reduction of the carbonyl group may lead to tetrahydroxyxanthol, a related compound.
Substitution: Substitution reactions at the phenolic hydroxyls can modify its properties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).
Major products:
3,5,6,7-Tetrahydroxyxanthone: The fully reduced form.
Xanthone derivatives: Various substituted xanthones with altered bioactivities.
Applications De Recherche Scientifique
Chemistry::
- Tetrahydroxyxanthone serves as a model compound for studying xanthone chemistry.
- It participates in synthetic methodologies and total synthesis of natural products.
Antioxidant Activity: Tetrahydroxyxanthone exhibits antioxidant properties, protecting cells from oxidative stress.
Anticancer Potential: Some xanthones, including tetrahydroxyxanthone, show promising anticancer effects by inhibiting cell proliferation and inducing apoptosis.
Anti-inflammatory Effects: Xanthones may modulate inflammatory pathways.
Cosmetics: Xanthones find use in cosmetics due to their antioxidant and skin-soothing properties.
Pharmaceuticals: Research continues on xanthones as potential drug candidates.
Mécanisme D'action
The exact mechanism of tetrahydroxyxanthone’s effects varies depending on the context (e.g., antioxidant, anticancer). It likely involves interactions with cellular enzymes, signaling pathways, and receptors. Further studies are needed to elucidate specific molecular targets.
Comparaison Avec Des Composés Similaires
Tetrahydroxyxanthone stands out due to its unique combination of four hydroxyl groups and the fused furan ring. Similar compounds include other xanthones (e.g., mangiferin, gentisin) and flavonoids (e.g., quercetin).
Propriétés
Numéro CAS |
91401-61-5 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C19H18O6/c1-6-5-8(20)10-11-9(6)18-13(19(3,4)7(2)25-18)14(21)12(11)16(23)17(24)15(10)22/h5,7,21-24H,1-4H3 |
Clé InChI |
BTQBPLOITIIODY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


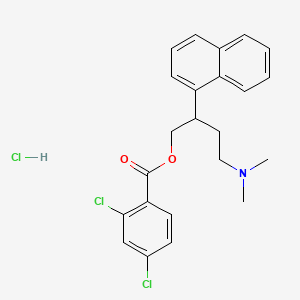
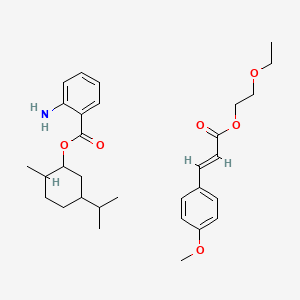
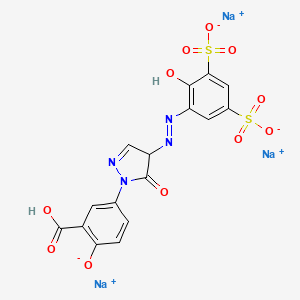
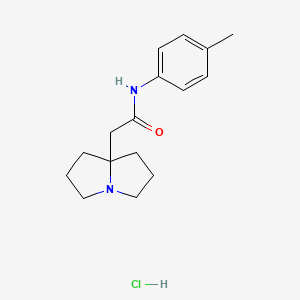
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
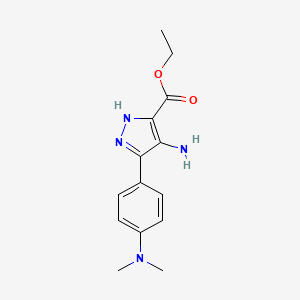
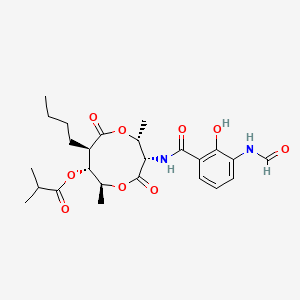
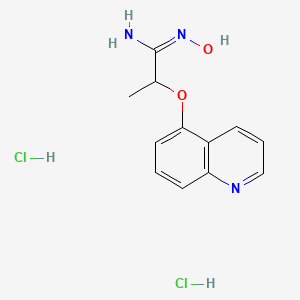
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
